

Application Notes and Protocols for N-Acylglycine Analysis

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Compound of Interest

Compound Name: *N*-(1-Oxotridecyl)glycine-d2

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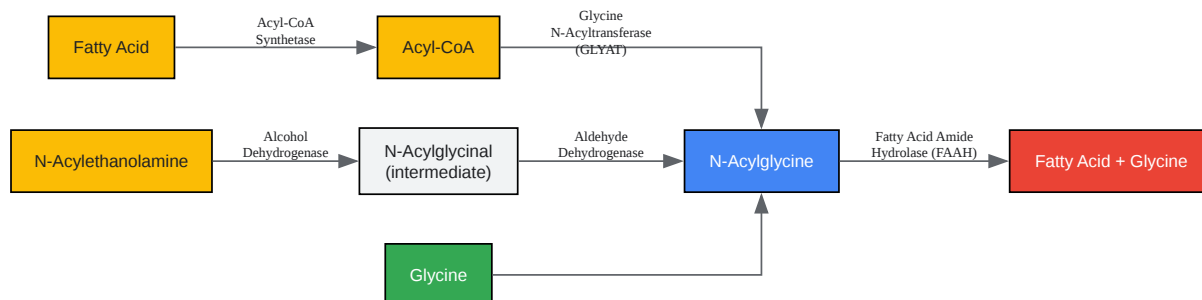
For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines are a class of endogenous lipid signaling molecules formed by the conjugation of an acyl-CoA with glycine. These metabolites are involved in various physiological and pathological processes, including the regulation of pain, inflammation, and energy metabolism. The quantitative analysis of N-acylglycines in biological matrices is crucial for understanding their roles in cellular signaling and for the diagnosis and monitoring of certain inborn errors of metabolism. This document provides detailed protocols for the sample preparation and analysis of N-acylglycines from urine, plasma, and dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Biosynthesis and Degradation of N-Acylglycines

N-acylglycines are synthesized and degraded through multiple enzymatic pathways. A simplified overview of the key pathways is presented below. There are two primary proposed pathways for N-acylglycine biosynthesis: the sequential oxidation of an N-acylethanolamine and the direct conjugation of a fatty acid with glycine[1]. The degradation of N-acylglycines can occur via hydrolysis to a fatty acid and glycine[2].



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Biosynthesis and degradation of N-acylglycines.

Experimental Protocols

This section details the sample preparation and analytical methods for the quantification of N-acylglycines in various biological matrices.

I. Analysis of N-Acylglycines in Urine by LC-MS/MS

This protocol describes a robust method for the analysis of a comprehensive range of N-acylglycines in human urine.

A. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is employed to isolate and concentrate N-acylglycines from the urine matrix[3].

- Sample Pre-treatment:
 - Thaw frozen urine samples at room temperature.
 - Centrifuge at 2000 x g for 10 minutes at 4°C to remove particulate matter.
 - To 1 mL of the supernatant, add an internal standard solution containing deuterated N-acylglycine analogs.

- SPE Procedure (Anion Exchange):
 - Condition an anion exchange SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.
 - Equilibrate the cartridge with 2 mL of 1 M acetic acid followed by 2 mL of deionized water until the pH is neutral.
 - Load the pre-treated urine sample onto the SPE cartridge.
 - Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove interfering substances.
 - Elute the N-acylglycines with 2 mL of 5% formic acid in methanol.
- Sample Derivatization (Butylation):
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Add 100 µL of 3N butanolic-HCl to the dried residue.
 - Incubate the mixture at 65°C for 30 minutes.
 - Evaporate the butanolic-HCl under a stream of nitrogen.
 - Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

B. LC-MS/MS Analysis

- Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
- Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase:
 - A: 0.1% formic acid in water
 - B: 0.1% formic acid in acetonitrile

- Gradient Elution: A suitable gradient to separate the N-acylglycines of interest.
- Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for quantification.

II. Analysis of N-Acylglycines in Dried Blood Spots (DBS) by UPLC-MS/MS

This method is particularly useful for newborn screening and studies with limited sample volumes[4][5].

A. Sample Preparation: Liquid Extraction and Derivatization

- Extraction:
 - Punch two 3.2 mm discs from the DBS card into a 2.0 mL microcentrifuge tube.
 - Add 200 μ L of an extraction solution containing deuterated internal standards in methanol.
 - Incubate at room temperature for 30 minutes with shaking.
 - Transfer the supernatant to a new tube.
- Derivatization (Butylation):
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
 - Add 150 μ L of 3 N butanolic-HCl to the dried extract.
 - Cap the tube and incubate at 65°C for 30 minutes.
 - Evaporate the butanolic-HCl under nitrogen.
 - Reconstitute the residue in 100 μ L of acetonitrile:water (10:90) with 0.1% formic acid for analysis[5].

B. UPLC-MS/MS Analysis

- Instrumentation: An ultra-performance liquid chromatography system coupled to a tandem mass spectrometer.
- Analytical Column: A suitable C18 column for UPLC.
- Mobile Phase and Gradient: Similar to the urine analysis method, optimized for the separation of butylated N-acylglycines.
- Mass Spectrometry: ESI in positive ion mode with MRM.

III. Analysis of N-Acylglycines in Plasma by GC-MS

GC-MS analysis requires derivatization to increase the volatility of the N-acylglycines.

A. Sample Preparation: Liquid-Liquid Extraction and Derivatization

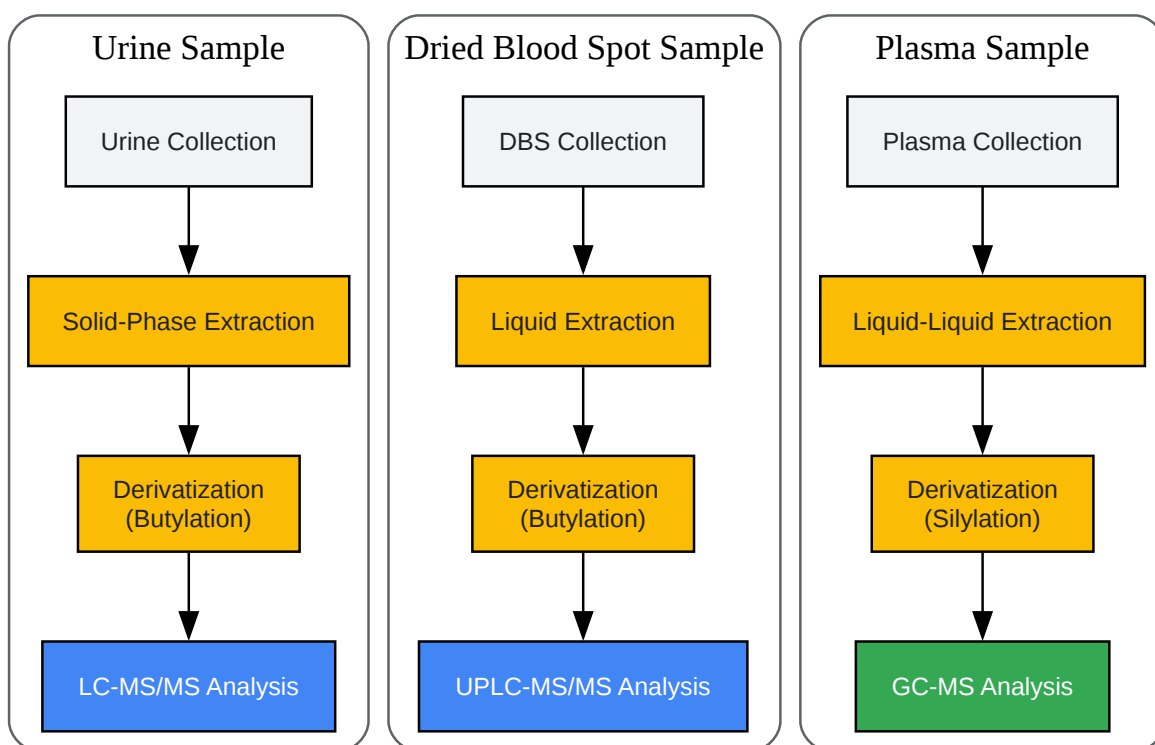
- Extraction:
 - To 200 μ L of plasma, add 300 μ L of 0.5 M KH_2PO_4 .
 - Add 1.5 mL of chloroform and 0.5 mL of methanol.
 - Vortex for 2 minutes and centrifuge to separate the phases[6].
 - Collect the lower organic phase.
 - Evaporate the solvent to dryness.
- Derivatization (Silylation):
 - To the dried extract, add 100 μ L of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 100 μ L of pyridine.
 - Incubate at 80°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

B. GC-MS Analysis

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.

- GC Column: A low-polarity capillary column (e.g., HP-5ms).
- Oven Temperature Program: A programmed temperature ramp to separate the derivatized N-acylglycines.
- Mass Spectrometry: Electron ionization (EI) with selected ion monitoring (SIM) for quantification.

Experimental Workflow Diagram



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General experimental workflows for N-acylglycine analysis.

Data Presentation

The following table summarizes the quantitative performance data for the analysis of selected N-acylglycines using the described methods.

Analyte	Method	Sample Matrix	Recovery (%)	Linearity (r^2)	Within-run CV (%)	Between-run CV (%)
N-Propionylglycine	UPLC-MS/MS	Dried Blood Spot	-	>0.99	<10	<10
N-Hexanoylglycine	UPLC-MS/MS	Dried Blood Spot	-	>0.99	<10	<10
N-Octanoylglycine	UPLC-MS/MS	Dried Blood Spot	-	>0.99	<10	<10
N-Suberylglycine	UPLC-MS/MS	Dried Blood Spot	-	>0.99	<10	<10
Various Acylglycines	LC-ESI-MS/MS	Urine	90.2 - 109.3	>0.99	<10	<10

Data compiled from references[4][7]. CV refers to the coefficient of variation.

Conclusion

The protocols outlined in this application note provide robust and reliable methods for the quantitative analysis of N-acylglycines in various biological samples. The choice of methodology depends on the specific research question, available instrumentation, and the sample matrix. Proper sample preparation, including extraction and derivatization where necessary, is critical for achieving accurate and precise results. These methods are valuable tools for researchers and clinicians in the fields of metabolomics, drug development, and the diagnosis of metabolic disorders.

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